molecular formula C6H13ClO4S B14645900 1-Methylthian-1-ium perchlorate CAS No. 56136-46-0

1-Methylthian-1-ium perchlorate

Cat. No.: B14645900
CAS No.: 56136-46-0
M. Wt: 216.68 g/mol
InChI Key: SKAPCFXNSUMFFK-UHFFFAOYSA-M
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Description

1-Methylthian-1-ium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a methyl group attached to a thian-1-ium cation, paired with a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium perchlorate can be synthesized through a quaternization reaction where a thian-1-ium compound is reacted with a methylating agent in the presence of a perchlorate source. The reaction typically involves the use of methyl iodide or methyl sulfate as the methylating agent and perchloric acid as the perchlorate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylthian-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-1-ium cation to a thiane derivative.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane derivatives.

    Substitution: Various substituted thian-1-ium compounds.

Scientific Research Applications

1-Methylthian-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methylthian-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The perchlorate anion may also play a role in modulating the activity of the compound by affecting its solubility and stability.

Comparison with Similar Compounds

    4,4′-Bipyridin-1-ium perchlorate: This compound also contains a perchlorate anion and exhibits similar supramolecular interactions.

    1,3-Thiazolo[3,2-b][1,2,4]triazolium perchlorate: Another quaternary ammonium salt with a perchlorate anion, used in surfactant applications.

Uniqueness: 1-Methylthian-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

56136-46-0

Molecular Formula

C6H13ClO4S

Molecular Weight

216.68 g/mol

IUPAC Name

1-methylthian-1-ium;perchlorate

InChI

InChI=1S/C6H13S.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

SKAPCFXNSUMFFK-UHFFFAOYSA-M

Canonical SMILES

C[S+]1CCCCC1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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